molecular formula C15H11F3O3 B2504081 Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate CAS No. 1128268-16-5

Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate

Cat. No. B2504081
CAS RN: 1128268-16-5
M. Wt: 296.245
InChI Key: KDERSOROQBFJIC-UHFFFAOYSA-N
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Description

The compound "Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as benzoate esters and fluorinated aromatic compounds. These related compounds provide insights into the potential properties and reactivity of "this compound" .

Synthesis Analysis

The synthesis of related compounds often involves the formation of ester linkages and the introduction of fluorinated groups onto aromatic rings. For instance, the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates involves the addition of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with methyl 2-perfluoroalkynoates followed by intramolecular elimination . Similarly, the synthesis of 4-(polyfluoroalkoxycarbonyl)phenyl benzoates is achieved through methods that may be applicable to the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed using these techniques and further investigated using density functional theory (DFT) . These methods would likely be useful in analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of similar compounds can shed light on the potential chemical reactions of "this compound". For instance, the interaction of methyl 2,4-bis(trifluoroacetoxy)benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been studied, revealing insights into the reactivity of fluorinated benzoates . Additionally, the chemiluminescence of 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates suggests potential for interesting electronic properties and reactivity under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as mesomorphic and fluorescence properties, have been characterized. For example, methyl 4-(4-alkoxystyryl)benzoates exhibit liquid crystalline and fluorescence properties, which could be indicative of the behavior of "this compound" under similar conditions . The effect of fluorinated terminal chains on the mesomorphic properties of phenyl benzoates has also been explored, providing a comparison for the influence of fluorinated groups on physical properties .

Scientific Research Applications

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate and related compounds are pivotal in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives serve as essential synthetic building blocks for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials due to their desirable pharmacological and biological properties. The process involves a user-friendly protocol employing Togni reagent II for facile synthesis, overcoming the limitations of conventional methods that suffer from poor substrate scope and the need for hazardous reagents (Feng & Ngai, 2016).

Protoporphyrinogen IX Oxidase Inhibitors

Structural analysis of this compound derivatives has highlighted their application as protoporphyrinogen IX oxidase inhibitors. These compounds, with their distinct dihedral angles and molecular linkages, exhibit potential for developing new herbicides. The crystallographic study provides insights into their interaction mechanisms, which are crucial for designing more effective agrochemicals (Li et al., 2005).

Novel Liquid Crystal Polymers

This compound is also integral in creating novel liquid crystal polymers. These polymers are designed for advanced applications in displays and optical devices. The manipulation of the compound's structure allows for the development of materials with specific liquid crystalline properties, such as nematic phases, which are vital for the next generation of electronic and photonic devices (Muhammad, Siddiqi, & Hameed, 2020).

Catalytic Oxidative Cleavage of Lignin

Research into the catalytic oxidative cleavage of lignin models using covalent triazine frameworks (CTFs) has revealed the potential of this compound derivatives in lignin depolymerization. This approach aims to convert lignin, a major component of plant biomass, into valuable chemicals such as phenol, benzoic acid, and methyl benzoate. The findings suggest a sustainable method for biomass utilization, with significant implications for the chemical industry and environmental sustainability (Zhao et al., 2018).

Safety and Hazards

“Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid, skin irritant, eye irritant, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-20-14(19)10-2-6-12(7-3-10)21-13-8-4-11(5-9-13)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDERSOROQBFJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask was charged with methyl 4-hydroxybenzoate (500 mg, 3.29 mmol), copper (II) acetate (895 mg, 4.93 mmol), 4-trifluoromethylphenylboronic acid (2.50 g, 13.15 mmol), and 4 angstrom molecular sieves (500 mg). Dichloromethane (33 mL) and triethylamine (1.83 mL, 13.15 mmol) were added, and the reaction mixture was stirred rapidly, open to air. After 48 h, the reaction mixture was filtered and concentrated in vacuo. Purification by flash chromatography on silica gel (0 to 10% EtOAc in hexanes, then 10 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 297.5 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 8.07-8.05 (m, 2H), 7.63 (d, J=8.5 Hz, 2H), 7.12 (d, J=8.5 Hz, 2H), 7.06-7.04 (m, 2H), 3.92 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
895 mg
Type
catalyst
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two

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